REACTION_CXSMILES
|
[C:1]1([C:15](OC)=[O:16])[CH:6]=[C:5]([C:7](OC)=[O:8])[CH:4]=[C:3]([C:11](OC)=[O:12])[CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[OH:8][CH2:7][C:5]1[CH:4]=[C:3]([CH2:11][OH:12])[CH:2]=[C:1]([CH2:15][OH:16])[CH:6]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
initial phase
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
results in vigorous reaction
|
Type
|
ADDITION
|
Details
|
consequently the addition
|
Type
|
CUSTOM
|
Details
|
A yellowish-green mixture results
|
Type
|
CUSTOM
|
Details
|
The excess LiAlH4 is quenched carefully by the addition of ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
have dissolved
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted 3 times with additional ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extract layers are dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=CC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |